5-bromo-3-ethyl-1H-indole
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Overview
Description
5-Bromo-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and are widely studied due to their biological activities and applications in various fields .
Mechanism of Action
Target of Action
5-Bromo-3-ethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can inhibit various viruses, including influenza a and coxsackie b4 virus . This suggests that this compound may interact with its targets in a way that inhibits the replication or function of these viruses.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives may play a role in this pathway.
Pharmacokinetics
The physical and chemical properties of indole derivatives suggest that they may have good bioavailability .
Result of Action
One study found that a compound similar to this compound emerged as a potent analgesic agent, suggesting that this compound may have similar effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the effectiveness of this compound may vary depending on the specific biological environment in which it is used .
Biochemical Analysis
Biochemical Properties
5-bromo-3-ethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atom enhances its binding affinity to target proteins, making it a potent inhibitor of specific biochemical pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of protein kinases, leading to altered phosphorylation states of key signaling molecules . This modulation can result in changes in gene expression patterns and metabolic flux, ultimately affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromine atom allows it to form strong hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity . This binding can inhibit the activity of enzymes involved in critical cellular processes, such as DNA replication and repair, thereby exerting its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s activity and function by altering its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-ethyl-1H-indole typically involves the bromination of 3-ethylindole. One common method includes the use of bromine in acetic acid or other suitable solvents under controlled conditions to achieve selective bromination at the 5-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the ethyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-ethyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Bromoindole: Similar in structure but lacks the ethyl group.
3-Ethylindole: Similar but without the bromine atom.
5-Chloro-3-ethyl-1H-indole: A chlorine atom replaces the bromine atom.
Uniqueness: 5-Bromo-3-ethyl-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity. This combination allows for specific interactions in chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-3-ethyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOBGFMQZTFAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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